molecular formula C27H27N5 B11287571 3-Methyl-1-[4-(2-methylphenyl)piperazin-1-yl]-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile

3-Methyl-1-[4-(2-methylphenyl)piperazin-1-yl]-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11287571
M. Wt: 421.5 g/mol
InChI Key: ZGVKNMYTMCAQKR-UHFFFAOYSA-N
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Description

2-ALLYL-3-METHYL-1-[4-(2-METHYLPHENYL)PIPERAZINO]PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ALLYL-3-METHYL-1-[4-(2-METHYLPHENYL)PIPERAZINO]PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the Pyrido[1,2-a][1,3]benzimidazole Core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Piperazine Moiety: This step involves the reaction of the core structure with 4-(2-methylphenyl)piperazine under appropriate conditions.

    Allylation and Methylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and other advanced techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-ALLYL-3-METHYL-1-[4-(2-METHYLPHENYL)PIPERAZINO]PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE can undergo various types of chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or other oxidized derivatives.

    Reduction: The cyano group can be reduced to an amine under suitable conditions.

    Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield an epoxide, while reduction of the cyano group can yield an amine.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It can be used as a probe to study various biological processes and interactions.

    Industrial Applications: The compound’s reactivity and functional groups make it useful in various industrial processes, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of 2-ALLYL-3-METHYL-1-[4-(2-METHYLPHENYL)PIPERAZINO]PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The piperazine moiety is known to interact with various biological targets, potentially affecting neurotransmitter systems or other pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-ETHYL-3-METHYL-1-(1-PIPERAZINYL)PYRIDO[1,2-A]BENZIMIDAZOLE-4-CARBONITRILE
  • 1-(4-(2-HO-ETHYL)-1-PIPERAZINYL)-3-ME-PYRIDO[1,2-A]BENZIMIDAZOLE-4-CARBONITRILE
  • 2-BENZYL-3-METHYL-1-(4-METHYL-1-PIPERAZINYL)PYRIDO[1,2-A]BENZIMIDAZOLE-4-CARBONITRILE

Uniqueness

2-ALLYL-3-METHYL-1-[4-(2-METHYLPHENYL)PIPERAZINO]PYRIDO[1,2-A][1,3]BENZIMIDAZOL-4-YL CYANIDE is unique due to the presence of the allyl and cyano groups, which confer specific reactivity and potential biological activity. The combination of these functional groups with the piperazine and pyrido[1,2-a][1,3]benzimidazole core makes it a versatile compound for various applications.

Properties

Molecular Formula

C27H27N5

Molecular Weight

421.5 g/mol

IUPAC Name

3-methyl-1-[4-(2-methylphenyl)piperazin-1-yl]-2-prop-2-enylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C27H27N5/c1-4-9-21-20(3)22(18-28)26-29-23-11-6-8-13-25(23)32(26)27(21)31-16-14-30(15-17-31)24-12-7-5-10-19(24)2/h4-8,10-13H,1,9,14-17H2,2-3H3

InChI Key

ZGVKNMYTMCAQKR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C3=C(C(=C(C4=NC5=CC=CC=C5N34)C#N)C)CC=C

Origin of Product

United States

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